molecular formula C24H27NO5S B12749876 Troglitazone, (2S,5R)-(+/-)- CAS No. 640275-16-7

Troglitazone, (2S,5R)-(+/-)-

カタログ番号: B12749876
CAS番号: 640275-16-7
分子量: 441.5 g/mol
InChIキー: GXPHKUHSUJUWKP-DVECYGJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Troglitazone, (2S,5R)-(+/-)-, is a novel and potent agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor transcription factor that regulates genes involved in adipogenesis, glucose metabolism, and angiogenesis . With EC50 values of 550 nM and 780 nM for human and murine PPARγ receptors, respectively, it is a critical tool for studying insulin sensitivity and glucose homeostasis . Originally developed as an antidiabetic agent, its primary research value now extends into oncology, where it demonstrates significant anti-tumor and anti-proliferative activity across various cancer cell lines, including pancreatic and thyroid cancers . Its mechanism involves activating PPARγ, which can lead to cell cycle arrest, induction of apoptotic cell death, and promotion of cellular redifferentiation . Furthermore, studies show Troglitazone can sensitize human lung cancer cells to TRAIL-induced apoptosis via autophagy flux, suggesting its potential as a combination therapeutic in resistant cancers . Researchers also value its chromane ring, which confers vitamin E-like antioxidant and anti-inflammatory properties, including the suppression of nuclear factor kappa-B (NF-κB) . This product is offered for research applications only and must not be used for diagnostic or therapeutic purposes in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

640275-16-7

分子式

C24H27NO5S

分子量

441.5 g/mol

IUPAC名

(5R)-5-[[4-[[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)/t19-,24+/m1/s1

InChIキー

GXPHKUHSUJUWKP-DVECYGJZSA-N

異性体SMILES

CC1=C(C2=C(CC[C@@](O2)(C)COC3=CC=C(C=C3)C[C@@H]4C(=O)NC(=O)S4)C(=C1O)C)C

正規SMILES

CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C

製品の起源

United States

Synthetic Methodologies and Structure Activity Relationship Sar Studies of Troglitazone

Chemical Synthesis Pathways and Advanced Methodologies

Alternative synthetic strategies have also been developed, including four- and six-step approaches that converge on a common intermediate, 6-acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman. This intermediate can then be converted to Troglitazone (B1681588) in two subsequent steps. chemicalbook.com The development of compound libraries for thiazolidinediones often utilizes microwave-assisted synthesis for several steps, which can reduce reaction times and increase yields. mdpi.com The general synthesis of the thiazolidinedione-2,4-dione ring system can be accomplished using water as a solvent and reagent. mdpi.com

Structural Features and Stereochemical Impact: (2S,5R)-(+/-)-Troglitazone

Troglitazone possesses two chiral centers, leading to the existence of four stereoisomers. nih.govnih.gov Commercially, it was supplied as a racemic mixture of these four stereoisomers. nih.gov The solid-state form of the drug is characterized as a physical mixture of two pairs of enantiomers (diastereomers): the (2R,5R)/(2S,5S) pair and the (2R,5S)/(2S,5R) pair. nih.gov

The stereochemistry of Troglitazone has a notable impact on its pharmacokinetic properties. Studies have shown stereoselectivity in its disposition. For instance, epimerization at the 5-position of the thiazolidine (B150603) ring is accelerated in mouse plasma compared to buffer solutions, while no inversion occurs at the 2-position of the chroman ring. nih.gov Furthermore, the metabolic clearance in the liver can differ by as much as 2.5-fold among the stereoisomers. nih.gov The two diastereomeric pairs also exhibit different physical properties, such as distinct melting points observable via differential scanning calorimetry. nih.gov

Structure-Activity Relationship (SAR) Investigations for Modulating Biological Activities

SAR for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Troglitazone is a potent agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a higher affinity for PPARγ than for PPARα. wikipedia.org The structure-activity relationship for this interaction is well-defined.

Thiazolidinedione (TZD) Head Group : The acidic thiazolidinedione ring is a critical structural feature. nih.gov It forms essential hydrogen bonds with key amino acid residues, such as histidine, within the ligand-binding pocket of the PPARγ receptor. nih.gov This interaction is crucial for anchoring the molecule in the active site. nih.gov

The binding of Troglitazone to PPARγ induces a conformational change in the receptor's ligand-binding domain, which facilitates the recruitment of coactivator proteins and initiates the transcription of target genes involved in glucose and lipid metabolism. scispace.com

Structural FeatureRole in PPARγ Agonism
Thiazolidinedione RingForms hydrogen bonds with receptor's histidine residues. nih.gov
Benzyloxy LinkerParticipates in hydrophobic interactions within the binding pocket. nih.gov
Chromane (B1220400) MoietyContributes to binding affinity and specificity. wikipedia.org

SAR for Intracellular Calcium Regulation

Troglitazone has been shown to modulate intracellular calcium (Ca²⁺) levels, which is linked to some of its biological effects, including its antiproliferative actions. researchgate.net The anticancer effect of Troglitazone can be mediated by a partial depletion of intracellular Ca²⁺ stores, which in turn leads to an inhibition of translation initiation. researchgate.net

In the cardiovascular system, Troglitazone can prevent abnormalities in myocyte relaxation and Ca²⁺ transient decay that are induced by high glucose levels. nih.gov Furthermore, it has been observed to exert a positive inotropic effect on the heart, which is not dependent on common signaling pathways but is instead mediated by sensitizing cardiac muscle to Ca²⁺. researchgate.net This suggests a direct interaction with the cellular machinery that handles calcium, an effect that is structurally specific to Troglitazone.

Molecular and Cellular Mechanisms of Action of Troglitazone: Preclinical Investigations

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-Dependent Mechanisms

As a synthetic ligand, Troglitazone (B1681588) binds to and activates PPARγ, a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. nih.govmdpi.com This interaction initiates a cascade of molecular events, from conformational changes in the receptor to the recruitment of co-regulatory proteins and subsequent modulation of target gene expression. nih.govjst.go.jp

Troglitazone binds within a large, Y-shaped ligand-binding domain (LBD) located in the PPARγ receptor. jst.go.jpfrontiersin.org This binding pocket is relatively flexible, accommodating various ligands. jst.go.jp The binding of an agonist like Troglitazone induces a critical conformational change in the receptor, particularly in the C-terminal activation function-2 (AF-2) domain, which includes a region known as helix 12. nih.govacs.org This repositioning of helix 12 is a crucial step, creating a stable binding surface that facilitates the release of corepressor proteins and the subsequent recruitment of coactivator proteins. nih.govnih.gov Limited protease digestion experiments have suggested that the conformation of the PPARγ receptor when bound to Troglitazone differs from its conformation when bound to other TZDs like Rosiglitazone (B1679542). nih.gov

Upon activation by Troglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). nih.govjst.go.jp This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. nih.govoup.com This action regulates the transcription of a suite of insulin-responsive genes that are critical for controlling glucose and lipid metabolism. fda.gov

Key effects of this transcriptional regulation include:

Decreased Hepatic Glucose Output : Troglitazone has been shown to decrease hepatic gluconeogenesis. fda.gov It significantly reduces the mRNA levels of genes encoding major gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), in rat hepatocytes. nih.gov

Increased Glucose Disposal : The compound enhances insulin-dependent glucose disposal in skeletal muscle and improves cellular responsiveness to insulin. fda.gov

Lipid Metabolism Regulation : Troglitazone treatment in obese diabetic mice induces the expression of PPARγ-responsive genes in the liver that are typically specific to adipose tissue, such as adipocyte fatty acid-binding protein (aP2) and fatty acid translocase (FAT/CD36). oup.com In human skeletal muscle cultures, Troglitazone stimulates the mRNA of human adipocyte lipid-binding protein (ALBP) and muscle fatty acid-binding protein (mFABP). oup.comnih.gov

Table 1: Effect of Troglitazone on PPARγ Expression in Human Skeletal Muscle Cultures
ConditionParameterFold Increase After TroglitazoneSource
Type II Diabetic SubjectsPPARγ mRNA~2.3-fold (from 277 to 630 x 10³ copies/µg RNA) nih.govoup.com
PPARγ Protein~2.9-fold (from 4.7 to 13.6 AU/10 µg protein) nih.govoup.com
Nondiabetic Control SubjectsPPARγ mRNA~2.5-fold (from 200 to 490 x 10³ copies/µg RNA) nih.govoup.com
PPARγ Protein~1.7-fold (from 7.4 to 12.7 AU/10 µg protein) nih.govoup.com

The transcriptional activity of Troglitazone is not uniform across all cell types; it can act as either a full or partial agonist depending on the cellular context. nih.govresearchgate.net This differential activation may be due to variations in the availability of specific cellular cofactors or the presence of different PPARγ isoforms. nih.gov

Partial Agonist Activity : In transfected muscle (C2C12) and kidney (HEK 293T) cells, Troglitazone functions as a partial agonist, producing a submaximal transcriptional response compared to the full agonist Rosiglitazone. nih.govresearchgate.net In these cells, Troglitazone can also antagonize the activity of Rosiglitazone. nih.gov

Full Agonist Activity : In contrast, Troglitazone behaves as a full agonist of PPARγ in 3T3-L1 adipocytes, a common cell line for studying fat cell differentiation. nih.govresearchgate.net In studies on these cells, Troglitazone induced the highest level of PPAR-γ mRNA expression (a 1.9-fold increase) compared to controls. researchgate.net

Table 2: Differential Agonist Activity of Troglitazone
Cell TypeAgonist Profile of TroglitazoneComparative Transcriptional Activation (Troglitazone vs. Rosiglitazone)Source
Muscle (C2C12) & Kidney (HEK 293T)Partial Agonist1.8- to 2.5-fold activation vs. 7.4- to 13-fold for Rosiglitazone nih.govresearchgate.net
Adipocytes (3T3-L1)Full AgonistBehaves as a full agonist nih.govresearchgate.net

The transcriptional output of the PPARγ receptor is critically dependent on the recruitment of coactivator proteins to the ligand-receptor complex. nih.gov These coactivators, which include proteins like p300, steroid receptor coactivator 1 (SRC-1), and PPARγ-coactivator-1 (PGC-1α), help to initiate the transcription of target genes. nih.govnih.gov In vitro coactivator association assays have demonstrated that Troglitazone-bound PPARγ recruits the transcriptional coactivators p300 and SRC-1 less efficiently than the Rosiglitazone-bound receptor. nih.gov This less efficient recruitment is consistent with its partial agonist activity in certain cell types and the distinct conformational state it induces in the receptor. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-Independent Pathways

Preclinical studies have identified several cellular effects of Troglitazone that occur independently of its interaction with PPARγ. These pathways often involve more rapid cellular responses than those requiring gene transcription and contribute to the compound's broader biological profile. physiology.orgnih.gov

Inhibition of Na+/H+ Exchanger : In LLC-PK1-F+ kidney cells, Troglitazone induces a rapid and persistent cellular acidosis. physiology.orgnih.gov This effect, which occurs within minutes, is too fast to be mediated by transcriptional regulation via PPARγ. physiology.org The acidosis results from the inhibition of Na+/H+ exchanger-mediated acid extrusion. physiology.orgnih.gov

Modulation of PKC/ERK Pathway : The major acid-base responses induced by Troglitazone in LLC-PK1-F+ cells appear to be mediated by pathways involving Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK). physiology.orgnih.gov The effects of Troglitazone can be mimicked by the PKC inhibitor chelerythrine, suggesting that Troglitazone may negatively regulate the DAG/PKC/ERK pathway. physiology.orgnih.gov In human colon cancer cells, Troglitazone has been shown to induce the Early growth response-1 (Egr-1) gene in an ERK-dependent manner, an effect not seen with other PPARγ ligands. elsevierpure.com

PXR Receptor Involvement : In HepG2 human hepatoma cells, Troglitazone stimulates the expression and secretion of insulin-like growth factor-binding protein-1 (IGFBP-1). nih.gov This effect was not replicated by other PPARγ (Rosiglitazone) or PPARα (Wy14,643) ligands but was mimicked by ligands for the pregnane X receptor (PXR), such as clotrimazole and phenobarbital. This suggests the effect of Troglitazone on IGFBP-1 is PPARγ-independent and may involve the PXR nuclear receptor. nih.gov

Regulation of IκBα Expression : Some studies have reported that Troglitazone can increase the expression of IκBα, an inhibitor of the pro-inflammatory NF-κB pathway, through a PPARγ-independent mechanism. nih.gov

Modulation of Intracellular pH and Ion Transporters (e.g., NHE1 Activity)

Troglitazone has been shown to modulate intracellular pH (pHi) by directly affecting ion transporters, a mechanism that is independent of its action on peroxisome proliferator-activated receptor-gamma (PPARγ). aacrjournals.orgnih.gov Preclinical studies in breast carcinoma-derived cell lines, MCF-7 and MDA-MB-231, revealed that troglitazone induces a rapid and significant cellular acidosis. aacrjournals.org This effect is attributed to the inhibition of the Na+/H+ exchanger 1 (NHE1), a key protein responsible for extruding acid from cells to maintain pHi homeostasis. aacrjournals.orgjci.orgresearchgate.net

In one study, treatment with troglitazone led to a prompt decrease in the steady-state pHi in both MCF-7 and MDA-MB-231 cells within minutes. aacrjournals.org The capacity of these cells to recover from an induced acid load was also markedly blunted or completely eliminated by troglitazone, confirming the inhibition of NHE1 activity. aacrjournals.org Chronic exposure to the compound resulted in a sustained reduction in NHE1 activity. aacrjournals.orgnih.gov This troglitazone-mediated inhibition of proliferation was not reversed by a PPARγ inhibitor, further supporting a PPARγ-independent mechanism of action. nih.gov

Research in fructose-fed borderline hypertensive rats also demonstrated that troglitazone reduces the activity of the Na+/H+ exchanger in platelets. nih.gov This reduction in NHE activity was associated with a decrease in plasma insulin levels and the prevention of an increase in blood pressure. nih.gov

Table 1: Effect of Troglitazone on Intracellular pH (pHi) in Breast Cancer Cell Lines
Cell LineBaseline pHi (Mean ± SD)pHi after Troglitazone (Mean ± SD)P-value
MCF-77.54 ± 0.236.77 ± 0.06< 0.001
MDA-MB-2317.38 ± 0.186.89 ± 0.25< 0.05
Data derived from a study on breast carcinoma-derived cell lines showing a significant decrease in intracellular pH after 12 minutes of troglitazone treatment. aacrjournals.orgnih.gov

Induction of Early Growth Response-1 (Egr-1) Gene Expression

Troglitazone can induce the expression of the Early Growth Response-1 (Egr-1) gene, a transcription factor involved in regulating a wide array of cellular processes, including growth and apoptosis. nih.govfrontiersin.org The induction of Egr-1 by troglitazone is notable because it appears to occur through a pathway independent of PPARγ activation. nih.gov

Studies have shown that troglitazone-induced Egr-1 expression plays a critical role in the subsequent up-regulation of the antitumorigenic and pro-apoptotic gene NAG-1 (Nonsteroidal Anti-inflammatory Drug-Activated Gene-1). nih.gov This suggests that the Egr-1/NAG-1 pathway may be a key component of troglitazone's anti-cancer properties. The mechanism involves the ERK phosphorylation pathway rather than the PPARγ pathway. nih.gov This distinct mechanism of action may explain some of the unique biological effects of troglitazone compared to other PPARγ agonists. nih.gov Egr-1 itself is a multifaceted regulator, and its induction can influence the expression of numerous genes related to the extracellular matrix, growth factors, and apoptosis, depending on the cellular context. frontiersin.orgmdpi.comnih.gov

Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway Interactions

The interaction of troglitazone with the Extracellular Signal-Regulated Kinase (ERK) signaling pathway is complex and appears to be cell-type dependent. nih.govnih.gov The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is crucial for regulating cell proliferation, differentiation, and survival. frontiersin.org

In human pancreatic cancer cells, troglitazone has been found to inhibit cell growth by specifically inhibiting the phosphorylation of ERK1/2 in a dose- and time-dependent manner. nih.gov This effect was associated with the downregulation of the upstream kinase MEK1/2, which is responsible for phosphorylating ERK. nih.gov The use of specific MEK inhibitors mimicked the growth-inhibitory effects of troglitazone, suggesting that the inhibition of the MEK/ERK pathway is a key mechanism for its anti-proliferative action in these cells. nih.gov

Conversely, in human prostate cancer cells, troglitazone was observed to enhance ERK phosphorylation. nih.gov However, this increase in ERK activation played a minimal role in the anti-proliferative effects of the drug in this context. nih.gov Other studies have also noted that troglitazone can activate other MAP kinases, such as p38 and JNK, which can contribute to its effects on apoptosis in different cancer cell lines. nih.gov In diabetic rat models, troglitazone was also shown to prevent glomerular dysfunction by inhibiting the diacylglycerol-protein kinase C (DAG-PKC) pathway, which can influence ERK activation. researchgate.net

Disruption of Intracellular Calcium Homeostasis

Troglitazone influences intracellular calcium (Ca2+) homeostasis, which is critical for a multitude of cellular functions. In streptozotocin-induced diabetic rat cardiac ventricular myocytes, troglitazone was shown to inhibit L-type calcium currents (ICa,L). nih.gov This inhibition was more pronounced in diabetic myocytes compared to controls, suggesting an increased sensitivity of L-type Ca2+ channels to the drug in the diabetic state. nih.gov By reducing the amplitude of ICa,L, troglitazone may help prevent the intracellular Ca2+ overload that contributes to cardiac dysfunction in diabetes. nih.gov

Furthermore, in a study using fructose-fed borderline hypertensive rats, troglitazone treatment prevented an increase in blood pressure and was associated with a reduction in intracellular calcium concentrations ([Ca2+]i) in platelets. nih.gov This effect occurred alongside a decrease in NHE1 activity and plasma insulin levels, suggesting an interconnected mechanism of action. nih.gov

Mechanistic Roles in Antioxidative Activity and Reactive Oxygen Species (ROS) Modulation

Troglitazone exhibits potent antioxidant activity by directly modulating the generation of Reactive Oxygen Species (ROS). ahajournals.orgfrontiersin.orgresearchgate.net ROS are highly reactive molecules that, at high levels, can cause oxidative damage to lipids, proteins, and DNA, contributing to cellular dysfunction and inflammation. frontiersin.orgmdpi.com

In human studies, troglitazone administration has been shown to significantly inhibit ROS generation by polymorphonuclear leukocytes (PMNLs) and mononuclear cells (MNCs). ahajournals.orgoup.comnih.gov This rapid biological effect is also associated with an inhibition of lipid peroxidation. ahajournals.org The antioxidant properties of troglitazone may be partly attributed to its α-tocopherol (Vitamin E) moiety. wikipedia.org The reduction in ROS is linked to a decrease in the expression of p47phox, a key subunit of the NADPH oxidase enzyme complex responsible for producing superoxide radicals in phagocytic cells. oup.comnih.govresearchgate.net This antioxidant action is believed to contribute to the anti-inflammatory and potential anti-atherosclerotic effects of the drug. researchgate.netnih.gov

Table 2: Effect of Troglitazone on Markers of Oxidative Stress and Inflammation
Parameter MeasuredCell/Sample TypeObserved Effect
ROS GenerationMononuclear Cells (MNC)Significant decrease oup.comnih.gov
p47phox subunitMononuclear Cells (MNC)Significant decrease oup.comnih.gov
Lipid PeroxidationPlasmaSignificant inhibition ahajournals.org
Summary of key findings from clinical investigations into the antioxidant effects of troglitazone. ahajournals.orgoup.comnih.gov

Nuclear Factor Kappa-B (NF-κB) Signaling Pathway Modulation

A primary anti-inflammatory mechanism of troglitazone involves the significant modulation of the Nuclear Factor Kappa-B (NF-κB) signaling pathway. oup.comwikipedia.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. oup.comoup.com

In obese individuals and patients with type 2 diabetes, troglitazone treatment leads to a rapid reduction in both intranuclear and total cellular levels of NF-κB in mononuclear cells. oup.comnih.govnih.gov This suppression of NF-κB is accompanied by a concurrent increase in the cellular levels of its natural inhibitor, IκBα (inhibitor of κB). oup.comnih.govoup.com IκB proteins bind to NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. oup.com By stimulating IκB and suppressing NF-κB, troglitazone effectively dampens the inflammatory cascade. oup.comresearchgate.net This action is associated with a decrease in plasma concentrations of inflammatory markers such as TNF-α, sICAM-1, MCP-1, and C-reactive protein (CRP). oup.comnih.gov

Specific Cellular Signaling Pathways in Anti-Tumorigenic Actions

Troglitazone exerts anti-tumorigenic effects through multiple cellular signaling pathways, often independent of its PPARγ activity.

Induction of Apoptosis: Troglitazone can sensitize human glioma and neuroblastoma cells to apoptosis induced by the death ligand TRAIL. nih.gov This sensitization is achieved by down-regulating key anti-apoptotic proteins, including FLICE-inhibitory protein (FLIP) and Survivin. nih.gov This process leads to an increase in the activity of caspase 8 and caspase 3, crucial executioners of the apoptotic cascade. nih.gov

Inhibition of Proliferation via MEK/ERK: As detailed previously, in pancreatic cancer cells, troglitazone inhibits cell proliferation by downregulating the MEK1/2-ERK1/2 signaling pathway. nih.gov

Cellular Acidosis via NHE1 Inhibition: In breast cancer cells, troglitazone's inhibition of the NHE1 transporter leads to sustained intracellular acidosis, which is associated with a dose-dependent decrease in DNA synthesis and a reduction in the number of viable cells. aacrjournals.orgnih.gov

Metabolic Disruption: Thiazolidinediones, including troglitazone, have been associated with the inhibition of complex I of the mitochondrial respiratory chain. nih.gov A derivative of troglitazone, EP13, was shown to disrupt the energy metabolism of breast cancer cells through this mechanism, potentiating the anti-proliferative effect of glycolysis inhibitors. nih.gov

Metabolism and Biotransformation Studies of Troglitazone: Preclinical Focus

Characterization of Primary Metabolic Pathways: Sulfation and Glucuronidation

The primary routes for the metabolism of troglitazone (B1681588) involve Phase II conjugation reactions, specifically sulfation and glucuronidation. nih.gov In vitro studies using hepatic preparations from KK mice, an animal model for non-insulin-dependent diabetes mellitus, have demonstrated that both pathways are major contributors to troglitazone's metabolism. nih.gov

These conjugation reactions exhibit stereoselectivity. nih.gov For each stereoisomer of troglitazone, the metabolic intrinsic clearance of glucuronidation was found to be approximately 3- to 100-fold higher than that of sulfation. nih.gov Furthermore, an 8-fold difference in the metabolic intrinsic clearance of glucuronidation was observed among the different stereoisomers. nih.gov

Species differences in these pathways have also been noted. For instance, in ddY mice, the in vivo hepatic glucuronidation clearance was 170-fold higher than the sulfation clearance. Conversely, in rats, the sulfation clearance was 6-fold higher than that of glucuronidation. nih.gov

In humans, specific UDP-glucuronosyltransferase (UGT) enzymes responsible for troglitazone glucuronidation have been identified. Studies suggest that UGT1A1 is the primary enzyme catalyzing this reaction in the human liver. nih.gov In the human intestine, UGT1A8 and UGT1A10 are thought to be the main contributors to troglitazone glucuronidation. nih.gov

Key Enzymes in Troglitazone Glucuronidation
EnzymeLocationSignificance
UGT1A1LiverPrimary enzyme for glucuronidation in the liver nih.gov
UGT1A8IntestineMajor enzyme for glucuronidation in the intestine nih.gov
UGT1A10IntestineMajor enzyme for glucuronidation in the intestine nih.gov

Identification and Analysis of Oxidative Metabolic Activation Pathways

While conjugation represents the primary metabolic route, oxidative pathways play a critical role in the formation of reactive intermediates. nih.govacs.org Research has identified two distinct metabolic activation pathways for troglitazone: one involving the oxidation of its unique chromane (B1220400) ring and another involving the oxidative cleavage of the thiazolidinedione (TZD) ring, which is common to all glitazone drugs. researchgate.net

One of the key oxidative pathways involves the oxidation of the substituted chromane ring system of troglitazone. nih.govacs.orgresearchgate.net This process, mediated by Cytochrome P450 enzymes, leads to the formation of a reactive o-quinone methide derivative. nih.govacs.orgnih.gov This electrophilic intermediate is considered a primary reactive metabolite of troglitazone and has been implicated in its toxicity. acs.orgnih.gov The formation of this quinone methide occurs through a proposed mechanism involving the abstraction of a hydrogen atom from the 5-methyl group of the chromane ring. acs.org

A second, novel oxidative pathway involves the cleavage of the thiazolidinedione (TZD) ring. nih.govacs.orgresearchgate.net This biotransformation is significant as it generates highly electrophilic and potentially toxic intermediates. nih.govacs.org The proposed mechanism involves an oxidative scission of the TZD ring, which can lead to the formation of an α-ketoisocyanate and sulfenic acid intermediates. nih.govresearchgate.net The generation of these reactive species represents another potential mechanism by which troglitazone could covalently modify cellular macromolecules, contributing to cellular stress and injury. acs.orgresearchgate.net

Cytochrome P450 (CYP) Isoenzyme-Mediated Metabolism (e.g., CYP2C8, CYP3A4 Involvement)

The oxidative metabolism of troglitazone is catalyzed by specific Cytochrome P450 (CYP) isoenzymes. In vitro studies using human liver microsomes and cDNA-expressed human P450 enzymes have identified CYP2C8 and CYP3A4 as the major enzymes responsible for the formation of a quinone-type metabolite from troglitazone. nih.govresearchgate.netclinpgx.org

While other isoforms such as CYP1A1 and CYP2C19 can show some activity, the hepatic content and catalytic activity of CYP2C8 and CYP3A4 suggest they play the primary roles in this biotransformation in humans. nih.gov Specifically, the metabolism of the TZD ring has been found to be selectively catalyzed by CYP3A enzymes. nih.govacs.orgresearchgate.net This is particularly noteworthy as troglitazone has also been reported to be an inducer of CYP3A4 in human hepatocytes, which could potentially enhance the formation of these reactive metabolites. acs.orgresearchgate.net

Major CYP Isoenzymes in Troglitazone Oxidation
CYP IsoenzymeMetabolic RoleReference
CYP2C8Major role in quinone-type metabolite formation nih.gov nih.gov
CYP3A4Major role in quinone-type metabolite formation and selective metabolism of the TZD ring nih.govacs.orgresearchgate.netnih.gov nih.govacs.orgresearchgate.netnih.gov

Formation and Structural Elucidation of Glutathione (B108866) (GSH) Conjugates

The formation of reactive electrophilic intermediates from troglitazone metabolism has been confirmed by trapping these species with glutathione (GSH), a key cellular nucleophile. nih.govacs.org Incubations of troglitazone with human liver microsomes in the presence of GSH led to the detection of five distinct GSH conjugates, designated M1 through M5. nih.govacs.org These same conjugates were also found in the bile of rats after oral administration of troglitazone, confirming that these metabolic activation pathways operate in vivo. nih.govacs.orgresearchgate.net

The structures of two of these conjugates, M1 and M5, were definitively confirmed using NMR spectroscopy. nih.govacs.orgresearchgate.net The formation of this array of GSH conjugates provides strong evidence for the two distinct oxidative activation pathways: the oxidation of the chromane ring leading to a quinone methide and the oxidative cleavage of the TZD ring. nih.govacs.org Further studies have shown that specific glutathione transferase (GST) isoforms, including GSTA1, GSTA2, GSTM1, and GSTP1, can catalyze the conjugation of these reactive metabolites, with GSTM1 being particularly important for detoxifying a specific quinone-structured reactive metabolite. nih.gov

Mechanisms of Bile Salt Transport Modulation (e.g., Bile Salt Export Pump (BSEP) Inhibition)

Beyond the formation of reactive metabolites, troglitazone and its metabolites can interfere with essential hepatobiliary transport processes. Specifically, troglitazone and its primary metabolite, troglitazone sulfate (B86663), have been identified as competitive inhibitors of the bile salt export pump (BSEP), a crucial transporter located on the canalicular membrane of hepatocytes responsible for secreting bile salts into the bile. doi.orguzh.ch

In vitro studies using isolated canalicular rat liver plasma membranes demonstrated this competitive inhibition. doi.org Troglitazone sulfate was found to be a significantly more potent inhibitor of BSEP than the parent compound. doi.org This inhibition of bile salt export can lead to the accumulation of bile acids within hepatocytes, a condition known as intrahepatic cholestasis, which is a known factor in drug-induced liver injury. doi.orguzh.ch Additionally, troglitazone has been shown to inhibit the amidation of bile acids, which could lead to an accumulation of more hydrophobic and cytotoxic non-amidated bile acids in hepatocytes. nih.gov

BSEP Inhibition by Troglitazone and its Sulfate Metabolite
CompoundInhibition TypeApparent Ki value
TroglitazoneCompetitive1.3 &micro;M doi.org
Troglitazone SulfateCompetitive0.23 &micro;M doi.org

Investigation of Covalent Macromolecular Adduct Formation

Preclinical studies have provided significant evidence that Troglitazone is metabolically activated to electrophilic intermediates capable of covalently binding to macromolecules such as proteins and glutathione (GSH). nih.govresearchgate.net This process is considered a potential mechanism contributing to cellular dysfunction. The formation of these adducts signifies the generation of chemically reactive metabolites.

Two primary metabolic activation pathways for Troglitazone have been identified. nih.govacs.org The first pathway involves the oxidation of the chromane ring system, which leads to the formation of a reactive o-quinone methide derivative. nih.govacs.org The second, more novel pathway, involves the oxidative cleavage of the thiazolidinedione (TZD) ring. This cleavage can generate highly electrophilic intermediates, such as α-ketoisocyanate and sulfenic acid. nih.govacs.org

The role of Cytochrome P450 (CYP) enzymes is central to this metabolic activation. Studies have shown that the covalent binding of Troglitazone to microsomal proteins is NADPH-dependent and primarily catalyzed by CYP3A4. nih.govresearchgate.net The formation of Troglitazone-thiol adducts has also been shown to be catalyzed by CYP2C8, in addition to CYP3A4/5 and CYP2C19. nih.gov

In vitro experiments using human liver microsomes in the presence of the trapping agent glutathione (GSH) have successfully identified several distinct GSH conjugates. nih.gov For instance, one study detected five different GSH conjugates (M1-M5), confirming the generation of reactive intermediates. nih.govacs.org A specific adduct, 5-glutathionyl-5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-thiazolidine-2,4-dione, was identified through liquid chromatography-tandem mass spectrometry and NMR analysis. nih.govresearchgate.net The formation of these same types of GSH conjugates has also been confirmed in vivo in bile samples from rats administered Troglitazone, indicating that these activation pathways are relevant in a living system. nih.govacs.orgresearchgate.net

Advanced Preclinical Models and Methodologies for Metabolism Research

To investigate the complex metabolism of Troglitazone, researchers have employed a variety of sophisticated preclinical models, ranging from subcellular fractions to advanced humanized animal models.

In Vitro Hepatic Microsomal Preparations

Hepatic microsomes, which are subcellular fractions rich in CYP enzymes, have been instrumental in studying the Phase I metabolism of Troglitazone. springernature.com These preparations are used to investigate metabolic stability, identify metabolites, and study the kinetics of reactive metabolite formation. nih.govspringernature.comnuvisan.com

Incubations of Troglitazone with human liver microsomes (HLM) have demonstrated the formation of multiple reactive metabolites that can be trapped by nucleophiles like glutathione. nih.govacs.org Research has shown that the covalent binding of radiolabeled Troglitazone in rat liver microsomes is dependent on NADPH and active P450 enzymes, and can be inhibited by the CYP3A inhibitor ketoconazole. nih.govresearchgate.net Furthermore, studies using microsomes from rats pretreated with various CYP inducers have shown that induction of CYP3A (with dexamethasone) significantly increases covalent binding compared to microsomes from untreated rats or those treated with inducers for other CYP families. nih.govresearchgate.net

Experiments with recombinant human CYP isoforms (Supersomes) have pinpointed the specific enzymes responsible for Troglitazone's metabolic activation. These studies revealed that CYP3A4 exhibits the highest capacity for forming covalent bonds with Troglitazone, followed by CYP2C8 and CYP3A5. nih.govresearchgate.netnih.gov

Table 1: Covalent Binding of [14C]-Troglitazone in Rat Liver Microsomes and Recombinant Human CYP Isoforms
Microsomal/Enzyme SystemTreatment/IsoformCovalent Binding (nmol TGZ Eq/nmol P450)
Rat Liver MicrosomesDexamethasone-pretreated5.3
Vehicle-pretreated3.5
Pyridine-pretreated2.5
Phenobarbital-pretreated1.1
β-naphthoflavone-pretreated0.4
Recombinant Human CYPs (Supersomes)CYP3A49.2
CYP2C83.7
CYP3A53.0
CYP2C191.4
CYP2D61.1
CYP1A20.7
CYP2E10.6

Data sourced from He et al., 2004. nih.govresearchgate.net

Primary Hepatocyte Cultures (Human and Animal)

Primary hepatocytes are considered a gold standard in vitro model because they contain a full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolic pathways in an intact cellular environment. dls.com

Studies using freshly isolated hepatocytes from a rat model of Type 2 diabetes found that Troglitazone was primarily metabolized to a sulfonate, a quinone, and a glucuronide. nih.gov Interestingly, in the diabetic model, there was a moderate increase in sulfation and an absence of minor metabolites, including the GSH adduct, compared to control animals. nih.gov This suggests that the underlying physiological state can influence the metabolic profile of the drug.

Application of Permeabilized Hepatocyte Models

Permeabilized hepatocyte models represent a novel approach that bridges the gap between subcellular fractions and intact primary hepatocytes. dls.com In these models, the plasma membrane is selectively permeabilized, allowing direct access of the compound to intracellular enzymes, much like in microsomal assays, while retaining the broader enzymatic machinery of the whole cell. dls.combohrium.com This system eliminates any potential limitations imposed by cellular uptake transporters. bohrium.com Because cytosolic contents can leak out, cofactors must be added to the incubation to ensure metabolic reactions can proceed. bohrium.com This model is useful for mechanistic studies to understand permeability-limited metabolism.

Utilization of Humanized Animal Models (e.g., PXB-mouse for Metabolic Profiling)

To overcome species differences in drug metabolism, humanized animal models have been developed. The PXB-mouse®, a chimeric mouse with a liver substantially repopulated with human hepatocytes, has proven to be a valuable tool for studying human-specific drug metabolism in an in vivo setting. phoenixbio.comnih.govresearchgate.net

Studies with Troglitazone in PXB-mice have shown that the metabolic profile closely resembles that reported in humans. shimadzu.comresearchgate.netphoenixbio.com A key finding is the difference in conjugation pathways between the humanized mice and control mice (severe combined immunodeficiency - SCID). In PXB-mice, the sulfate conjugate was the predominant metabolite, which is consistent with human metabolic data. researchgate.netphoenixbio.com In contrast, the glucuronide conjugate was the major metabolite in SCID mice, reflecting typical murine metabolism. researchgate.netphoenixbio.com These models have also successfully reproduced Troglitazone-induced liver injury, an effect not observed in conventional preclinical animal models. nih.govresearchgate.net

Table 2: Comparison of Major Troglitazone Conjugative Metabolites in PXB-mice vs. SCID mice
Mouse ModelPredominant Conjugative PathwayMajor MetaboliteRelevance to Human Metabolism
PXB-mouse (Humanized Liver)SulfationSulfate conjugateHigh
SCID mouse (Control)GlucuronidationGlucuronide conjugateLow

Data sourced from Schulz-Utermoehl et al., 2011 and Shimadzu Corporation literature. shimadzu.comphoenixbio.com

Computational and Systems Biology Approaches for Metabolic Pathway Modeling

Computational and systems biology approaches are increasingly used to predict metabolic pathways and potential toxicities. Molecular modeling analyses have been applied to Troglitazone and its metabolites to gain insight into their relative toxicity. scialert.net By calculating LUMO-HOMO energy differences, a measure of chemical reactivity, these studies identified the quinone-type metabolite (TGZQ) as being significantly more chemically labile and potentially more toxic than the parent compound or other metabolites. scialert.net

Systems biology models have also been constructed to reconstruct the putative cellular effects of Troglitazone, integrating data on metabolic activation with downstream cellular events like mitochondrial interactions and apoptosis pathways. researchgate.net Inverse molecular docking has also been employed to identify potential protein targets of Troglitazone that could be involved in its toxic effects. nih.gov These computational methods provide a valuable framework for integrating experimental data and generating hypotheses about the mechanisms of metabolism-induced toxicity.

Comparative Preclinical Research with Other Thiazolidinediones

Comparative Analysis of PPAR Activation Profiles and Efficacy

The primary mechanism of action for thiazolidinediones is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. nih.govnih.gov However, troglitazone (B1681588), rosiglitazone (B1679542), and pioglitazone (B448) exhibit unique chemical structures and receptor-binding affinities, leading to differential activation profiles. nih.gov

Research indicates that troglitazone's agonism at the PPARγ receptor is context-dependent. In transfected muscle (C2C12) and kidney (HEK 293T) cells, troglitazone functions as a partial agonist, inducing a submaximal transcriptional response compared to the full agonism observed with rosiglitazone. nih.gov Specifically, troglitazone produced a 1.8- to 2.5-fold activation, whereas rosiglitazone achieved a 7.4- to 13-fold activation. nih.gov In these settings, troglitazone was also found to antagonize the PPARγ transcriptional activity stimulated by rosiglitazone. nih.gov This partial agonism is linked to less efficient recruitment of transcriptional coactivators, such as p300 and steroid receptor coactivator 1, by the troglitazone-bound PPARγ receptor compared to the rosiglitazone-bound receptor. nih.gov Conversely, in 3T3L1 adipocytes, troglitazone behaves as a full agonist of PPARγ. nih.gov

Beyond PPARγ, some thiazolidinediones show activity at other PPAR isoforms. Pioglitazone, for instance, is considered a partial PPAR-alpha (PPARα) agonist, a property not strongly associated with rosiglitazone, which is viewed as a pure PPARγ agonist. medscape.com

Table 1: Comparative PPARγ Activation in Different Cell Lines
CompoundCell LineAgonist ActivityTranscriptional Activation (Fold Increase)Reference
TroglitazoneMuscle (C2C12) & Kidney (HEK 293T)Partial Agonist1.8 - 2.5 nih.gov
RosiglitazoneMuscle (C2C12) & Kidney (HEK 293T)Full Agonist7.4 - 13 nih.gov
TroglitazoneAdipocyte (3T3L1)Full AgonistNot specified nih.gov

Comparative Effects on Downstream Cellular Signaling Pathways

The activation of PPARγ by thiazolidinediones initiates a cascade of downstream events by altering the expression of numerous genes. These genes are critically involved in glucose uptake and disposal, as well as lipid metabolism. nih.gov Compounds in this class have been shown to upregulate the expression of glucose transporter type 4 (GLUT4) and c-Cbl-associated protein, enhancing insulin-mediated glucose transport. mdpi.com They also modulate the expression of various adipokines, including tumor necrosis factor-alpha (TNF-α), resistin, and adiponectin. mdpi.com

Comparative studies using two-dimensional protein gel electrophoresis have demonstrated that while there is an overlap, troglitazone and rosiglitazone regulate distinct sets of genes in several cell types. nih.gov This divergence in gene regulation likely contributes to their different cellular effects. Furthermore, troglitazone has been noted to possess activities independent of PPARγ activation, including a potent antioxidant effect and the ability to suppress L-type and receptor-operated Ca2+ channels and protein kinase C. researchgate.net More recent research has also implicated thiazolidinediones in the regulation of mitochondrial metabolism by affecting the mitochondrial pyruvate (B1213749) carrier (MPC), thereby rewiring cellular metabolic pathways. nih.gov

Comparative Metabolic and Biotransformation Profiles

The biotransformation of troglitazone, pioglitazone, and rosiglitazone is carried out by different cytochrome P450 (CYP) enzyme pathways, leading to significant differences in their metabolic profiles and potential for drug interactions. nih.gov

Troglitazone's metabolism is mediated by both CYP3A4 and CYP2C8. nih.gov In vitro studies have shown that troglitazone is a significant inhibitor of CYP2C8 and CYP2C9. researchgate.net In contrast, pioglitazone and rosiglitazone are only weak inhibitors of CYP2C enzymes. researchgate.net The inhibitory potential of troglitazone is notable, with a 50% inhibition concentration (IC50) of approximately 5 µM for oxidations catalyzed by CYP2C9 and CYP2C8. researchgate.net Furthermore, a quinone-type metabolite of troglitazone (M3) was identified as an even more potent inhibitor of CYP2C enzymes than the parent compound. researchgate.net Rosiglitazone's metabolism, on the other hand, is primarily handled by CYP2C8. nih.gov These findings suggest that troglitazone and its metabolites have a more substantial impact on P450 enzymes compared to either pioglitazone or rosiglitazone. researchgate.net

Table 2: Comparative Cytochrome P450 Involvement and Inhibition
CompoundPrimary Metabolizing EnzymesInhibitory Effect on CYP2C EnzymesReference
TroglitazoneCYP3A4, CYP2C8Significant inhibitor of CYP2C8 and CYP2C9 nih.govresearchgate.net
PioglitazoneCYP3A4, CYP2C8Slight inhibition nih.govresearchgate.net
RosiglitazoneCYP2C8Slight inhibition nih.govresearchgate.net

Comparative Cellular and Animal Model Responses in Metabolic and Disease States

In preclinical animal models of diabetes, thiazolidinediones, including troglitazone, effectively decrease blood glucose levels by alleviating insulin (B600854) resistance. researchgate.net However, their effects on other metabolic parameters, particularly liver fat, can differ significantly between species. Studies have shown that TZDs tend to exacerbate fatty liver in mouse models, while they show improvement in rat models of fatty liver. nih.gov For example, in leptin-deficient ob/ob mice, TZDs worsened fatty liver, whereas in leptin-deficient Lepmkyo/Lepmkyo rats, they improved the condition. nih.gov

The response also varies depending on the specific disease model. In the A-ZIP/F-1 mouse model of generalized lipodystrophy, rosiglitazone was found to aggravate fatty liver and hepatic insulin resistance, while simultaneously improving insulin sensitivity in skeletal muscle. nih.gov

Beyond metabolic diseases, preclinical studies have explored the effects of these compounds in models of neuroinflammation and neurodegeneration. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, troglitazone was shown to attenuate inflammation and clinical symptoms. mdpi.com In cellular and animal models related to amyotrophic lateral sclerosis (ALS), troglitazone demonstrated an ability to improve the survival of motor neurons in rats and to delay disease onset and protect against motor neuron degeneration in mice. mdpi.com

Q & A

Q. What experimental models are suitable for studying Troglitazone’s insulin-sensitizing mechanisms?

Troglitazone’s effects on insulin sensitivity are best studied using in vitro adipocyte differentiation assays (e.g., 3T3-L1 preadipocytes or C3H10T1/2 pluripotent stem cells) and streptozotocin (STZ)-induced diabetic rodent models . Key methodologies include:

  • Glucose uptake assays (e.g., 2-deoxyglucose uptake in dexamethasone-treated adipocytes) to quantify insulin sensitization .
  • Whole-cell voltage-clamp techniques in ventricular myocytes to measure L-type Ca²⁺ current (ICa,L) inhibition, particularly in diabetic vs. control models .
  • PPARγ binding assays (e.g., radioligand displacement with BRL49653) to confirm receptor activation .

Q. How does Troglitazone modulate PPARγ activity, and what downstream genes are regulated?

Troglitazone binds PPARγ with high affinity (Kd ~40 nM), inducing adipogenesis and insulin sensitization. Methodologies to validate this include:

  • Gene expression profiling (microarray or RT-PCR) for PPARγ-target genes (e.g., adiponectin, GLUT4) .
  • Luciferase reporter assays using PPAR response elements (PPREs) to measure transcriptional activation .
  • Western blotting to assess phosphorylation states of insulin signaling intermediates (e.g., AKT, IRS-1) .

Q. What standardized protocols exist for evaluating Troglitazone’s antioxidant properties?

Troglitazone’s antioxidant effects on LDL oxidation can be quantified using:

  • Copper-ion (Cu++) and HUVEC-mediated LDL oxidation assays , comparing inhibition potency to vitamin E via thiobarbituric acid-reactive substances (TBARS) measurement .
  • Flow cytometry to assess reactive oxygen species (ROS) reduction in treated cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in Troglitazone’s hepatotoxicity mechanisms?

Conflicting hypotheses (reactive metabolite formation vs. ABCB11 inhibition) require:

  • Kinetic analyses (Lineweaver-Burk plots) to distinguish competitive (Troglitazone sulfate, Ki=12 μM) vs. non-competitive inhibition of bile salt export .
  • Metabolite profiling (LC-MS/MS) to detect covalent binding of reactive intermediates to hepatic proteins .
  • Comparative toxicogenomics using human hepatocyte models (e.g., HepG2) and ABCB11-knockout rodents .

Q. What methodologies optimize the study of Troglitazone’s concentration-dependent effects on cellular adhesion?

Advanced approaches include:

  • Integrin ligand binding assays (e.g., FN-120 ligand for α5 integrin) with dose-response curves (1–30 μM Troglitazone) .
  • Live-cell imaging to quantify adhesion dynamics in real time .
  • Transcriptomic analysis of adhesion-related genes (e.g., E-cadherin, vimentin) in EMT models .

Q. How can researchers design experiments to differentiate Troglitazone’s PPARγ-dependent and -independent effects?

Use PPARγ antagonists (e.g., GW9662) in combination studies:

  • Co-treatment assays in cancer cell lines (e.g., SNU-216 gastric cells) to isolate PPARγ-mediated antiproliferative effects .
  • CRISPR/Cas9 PPARγ-knockout models to assess off-target pathways (e.g., ERK phosphorylation) .
  • Metabolomic profiling to identify PPARγ-independent lipid-modulating pathways .

Q. What statistical and kinetic models are appropriate for analyzing Troglitazone’s inhibition of ion channels?

For ICa,L inhibition in diabetic cardiomyocytes:

  • Hill equation modeling to calculate IC₅₀ values (e.g., 4.3 μM in diabetic vs. 9.5 μM in control myocytes) .
  • Voltage-clamp protocols to assess steady-state inactivation and recovery kinetics .
  • QSAR (Quantitative Structure-Activity Relationship) analysis to correlate Troglitazone derivatives with ICa,L inhibition potency .

Methodological Considerations Table

Research FocusKey MethodologyCritical ParametersReference
PPARγ ActivationRadioligand binding assaysKd values, competitive displacement curves
Hepatotoxicity MechanismsABCB11 inhibition kineticsLineweaver-Burk plots, Ki determination
Cardiac Ion Channel EffectsWhole-cell voltage-clampHolding potential (-750 mV), Ca²⁺ current density
Antioxidant ActivityLDL oxidation assays (Cu++/HUVEC)TBARS measurement, IC₅₀ vs. vitamin E
Cellular AdhesionIntegrin ligand binding assaysFN-120 ligand concentration, adhesion quantification

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。